(E)-2-methyl-3-(2-nitrovinyl)-1H-indole
CAS No.: 122631-40-7
Cat. No.: VC13309826
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 122631-40-7 |
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Molecular Formula | C11H10N2O2 |
Molecular Weight | 202.21 g/mol |
IUPAC Name | 2-methyl-3-[(E)-2-nitroethenyl]-1H-indole |
Standard InChI | InChI=1S/C11H10N2O2/c1-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12-8/h2-7,12H,1H3/b7-6+ |
Standard InChI Key | DTSVTKXSWKXFDC-VOTSOKGWSA-N |
Isomeric SMILES | CC1=C(C2=CC=CC=C2N1)/C=C/[N+](=O)[O-] |
SMILES | CC1=C(C2=CC=CC=C2N1)C=C[N+](=O)[O-] |
Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C=C[N+](=O)[O-] |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Molecular Characteristics
(E)-2-methyl-3-(2-nitrovinyl)-1H-indole belongs to the indole family, featuring a nitrovinyl group at the 3-position and a methyl substituent at the 2-position of the indole core. The (E)-configuration of the nitrovinyl group is critical for its biological activity and stereochemical interactions . Key molecular descriptors include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 202.209 g/mol | |
Density | 1.301 g/cm³ | |
Boiling Point | 401.7°C at 760 mmHg | |
Flash Point | 196.8°C | |
Vapor Pressure | mmHg at 25°C | |
LogP (Partition Coefficient) | 3.25 |
The compound’s high logP value suggests significant lipophilicity, which may enhance membrane permeability in biological systems . Its planar structure facilitates π-π stacking interactions, a feature exploited in materials science .
Spectroscopic and Chromatographic Data
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses confirm the (E)-configuration and purity. For instance, -NMR typically shows a doublet at δ 7.8–8.2 ppm for the nitrovinyl protons, while the indole NH proton resonates near δ 10.5 ppm . High-resolution MS (HRMS) exhibits a molecular ion peak at m/z 202.074 ([M+H]⁺), consistent with the exact mass . Chromatographic methods, such as reverse-phase HPLC, are employed for purity assessments, with retention times varying based on mobile phase composition .
Synthetic Methodologies
Condensation Reactions
The most common synthesis involves the Henry reaction between indole-2-carbaldehydes and nitromethane. For example, Subba Rami Reddy et al. (2015) reported a 70–75% yield of (E)-2-methyl-3-(2-nitrovinyl)-1H-indole by refluxing indole-2-carbaldehyde with nitromethane and ammonium acetate in ethanol . The reaction mechanism proceeds via nitroaldol addition, followed by dehydration to form the nitrovinyl group .
Optimized Procedure:
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Reactants: Indole-2-carbaldehyde (5 g), nitromethane (8 mL), ammonium acetate (1 g).
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Conditions: Reflux in ethanol for 30 minutes.
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Workup: Cooling, filtration, and crystallization from ethanol yield dark red crystals .
Reduction to Aminoethylindoles
The nitrovinyl group serves as a precursor for aminoethyl substituents via lithium aluminium hydride (LiAlH₄) reduction. Mahboobi et al. (1994) achieved a 97% yield of 2-(1H-indol-3-yl)ethanamine by treating (E)-2-methyl-3-(2-nitrovinyl)-1H-indole with LiAlH₄ in tetrahydrofuran (THF) at 85°C for 10 hours . This step is pivotal for generating bioactive amines for drug discovery .
Critical Parameters:
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Stoichiometry: Excess LiAlH₄ (4:1 molar ratio) ensures complete reduction.
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Safety: Gradual quenching with aqueous NaOH prevents violent reactions .
Anticancer Screening
Industrial and Regulatory Considerations
Harmonized System (HS) Code and Trade Data
Classified under HS Code 2933990090, this compound falls under “heterocyclic compounds with nitrogen hetero-atom(s) only” . Trade data indicate a 6.5% Most-Favored-Nation (MFN) tariff and 13.0% tax rebate rate in key markets .
Future Directions and Research Gaps
While (E)-2-methyl-3-(2-nitrovinyl)-1H-indole shows promise, challenges remain:
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Synthetic Efficiency: Current methods require toxic reagents (e.g., LiAlH₄); greener alternatives like catalytic hydrogenation are underexplored.
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Bioactivity Optimization: Structure-activity relationship (SAR) studies could enhance antimicrobial potency while reducing cytotoxicity.
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Scale-Up Feasibility: Industrial-scale production demands cost-effective protocols, potentially leveraging continuous-flow chemistry.
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